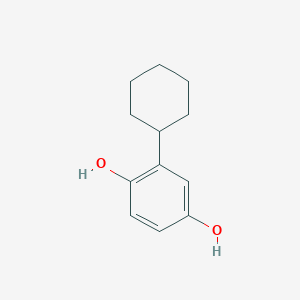

2-Cyclohexylbenzene-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWSZCGYPHRJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324905 | |

| Record name | 2-cyclohexylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4197-75-5 | |

| Record name | 4197-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclohexylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Synthetic Methodologies

Historical Context of Aryl-Cycloalkyl Compound Synthesis

The synthesis of aryl-cycloalkyl compounds has historically been dominated by electrophilic aromatic substitution reactions, most notably the Friedel-Crafts alkylation. This classic method, dating back to the late 19th century, involves the reaction of an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst. For the synthesis of cyclohexyl-substituted aromatics, cyclohexene (B86901) or cyclohexyl halides have been traditionally used as the alkylating agents with catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄). These reactions proceed via the formation of a cyclohexyl carbocation, which then attacks the electron-rich aromatic ring. The hydroquinone (B1673460) moiety, being highly activated, is particularly susceptible to such electrophilic substitution. atamanchemicals.com

Modern Strategies for the Synthesis of 2-Cyclohexylbenzene-1,4-diol

Contemporary synthetic chemistry offers a more diverse and controlled toolkit for the preparation of this compound. These methods provide greater selectivity and efficiency, overcoming many of the limitations associated with traditional approaches.

Carbon-Carbon Bond Formation Techniques for the Cyclohexyl-Aryl Moiety

The crucial step in the synthesis of this compound is the formation of the bond between the cyclohexyl group and the benzene (B151609) ring. Both classical and modern catalytic methods are employed for this purpose.

The direct alkylation of hydroquinone (1,4-dihydroxybenzene) with cyclohexene or a cyclohexyl halide using a strong acid catalyst represents a straightforward approach to this compound. The hydroxyl groups of hydroquinone are strongly activating, facilitating the electrophilic attack. atamanchemicals.com

However, the Friedel-Crafts alkylation of phenols and their derivatives is fraught with several limitations that can significantly impact the yield and purity of the desired product.

Polyalkylation: The introduction of the first alkyl group further activates the aromatic ring, making the product more reactive than the starting material. This often leads to the formation of di- and poly-substituted products, which can be difficult to separate from the desired mono-substituted compound. google.com

Regioselectivity: The directing effects of the hydroxyl groups in hydroquinone favor substitution at the positions ortho to them. However, achieving exclusive substitution at the 2-position can be challenging, with the potential for substitution at other available sites on the ring.

Carbocation Rearrangements: While the secondary cyclohexyl carbocation is relatively stable, under certain conditions, it could potentially undergo rearrangement, leading to isomeric products.

Catalyst Deactivation: The phenolic hydroxyl groups can coordinate with the Lewis acid catalyst, leading to its deactivation and requiring the use of stoichiometric or even excess amounts of the catalyst.

Harsh Reaction Conditions: The use of strong Lewis or Brønsted acids often necessitates harsh reaction conditions, which can lead to side reactions and decomposition of the starting materials or products. rsc.org

| Limitation | Description |

| Polyalkylation | The initial alkylation product is more reactive than the starting material, leading to multiple alkyl groups being added to the aromatic ring. |

| Lack of Regiocontrol | Substitution can occur at multiple positions on the aromatic ring, leading to a mixture of isomers. |

| Carbocation Rearrangements | The intermediate carbocation can rearrange to a more stable form, resulting in isomeric products. |

| Catalyst Stoichiometry | The Lewis acid catalyst often complexes with the phenolic reactant, requiring more than catalytic amounts. |

To circumvent the limitations of Friedel-Crafts alkylation, modern synthetic chemistry has increasingly turned to palladium-catalyzed cross-coupling reactions. These methods offer superior control over regioselectivity and are generally more tolerant of various functional groups. For the synthesis of this compound, the hydroxyl groups would typically be protected (e.g., as methoxy (B1213986) or other ether groups) prior to the coupling reaction, followed by a deprotection step.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. researchgate.netnih.gov In the context of synthesizing this compound, this would involve the reaction of a protected 2-halo-1,4-dihydroxybenzene (e.g., 2-bromo-1,4-dimethoxybenzene) with a cyclohexylboronic acid or its ester derivative.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

| Component | Example | Role in Reaction |

| Aryl Halide | 2-Bromo-1,4-dimethoxybenzene | Electrophilic partner |

| Organoboron Reagent | Cyclohexylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Facilitates the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation |

| Solvent | Toluene (B28343), Dioxane, THF/H₂O | Reaction medium |

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and is often optimized for specific substrates. researchgate.net

The Stille coupling provides an alternative palladium-catalyzed route for carbon-carbon bond formation. researchgate.net This reaction involves the coupling of an organostannane (organotin compound) with an organic halide or triflate. For the synthesis of a protected this compound, this would typically involve the reaction of a protected 2-halo-1,4-dihydroxybenzene with a cyclohexylstannane, such as cyclohexyltributylstannane.

Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key advantage of organostannanes is their stability to air and moisture. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.

| Component | Example | Role in Reaction |

| Aryl Halide/Triflate | 2-Iodo-1,4-dimethoxybenzene | Electrophilic partner |

| Organostannane | Cyclohexyltributylstannane | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ | Facilitates the C-C bond formation |

| Solvent | Toluene, THF, DMF | Reaction medium |

Grignard Reagent-Mediated Aryl-Cyclohexyl Bond Formation

The use of Grignard reagents provides a powerful and direct method for the formation of the aryl-cyclohexyl bond. This approach typically involves the nucleophilic addition of a cyclohexyl Grignard reagent to a suitable electrophilic benzene derivative.

A potential strategy involves the 1,4-conjugate addition of cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) to 1,4-benzoquinone. This reaction would introduce the cyclohexyl group at the 2-position of the ring. The initial enolate intermediate would then tautomerize to the hydroquinone, and upon acidic workup, would yield the desired this compound. This method offers a direct route to the final product, although careful control of reaction conditions is necessary to favor the 1,4-addition over other potential side reactions.

Alternatively, a protected hydroquinone derivative can be used. For instance, the reaction of a lithiated 1,4-dimethoxybenzene (B90301) with a cyclohexyl halide could be explored. However, the direct nucleophilic aromatic substitution of a hydrogen on the benzene ring is generally not feasible. A more practical approach would be to start with a halogenated derivative, such as 2-bromo-1,4-dimethoxybenzene, and perform a Grignard exchange or a coupling reaction as previously described.

The high reactivity of Grignard reagents makes them sensitive to moisture and acidic protons, necessitating the use of anhydrous solvents and, if necessary, protecting groups on the hydroxyl functions. researchgate.net

Introduction of Hydroxyl Groups onto the Benzene Ring

Once the cyclohexylbenzene (B7769038) core is established, the next critical phase is the introduction of the two hydroxyl groups at the 1- and 4-positions of the benzene ring. This can be achieved through direct oxidation of the aromatic ring or by utilizing a precursor that already contains the necessary functionality in a protected form.

Direct Hydroxylation and Oxidation Techniques

The direct hydroxylation of an existing cyclohexylbenzene molecule to produce this compound is a challenging transformation. Aromatic C-H bonds are generally unreactive, and achieving regioselectivity to obtain the desired 1,4-diol is difficult.

One potential, though industrially focused, route involves the oxidation of cyclohexylbenzene to cyclohexylbenzene hydroperoxide. This process is analogous to the cumene (B47948) process for phenol (B47542) production. vedantu.com The oxidation is typically carried out using air or oxygen, sometimes in the presence of a catalyst. However, this hydroperoxide is primarily a precursor for the production of phenol and cyclohexanone (B45756) via an acid-catalyzed rearrangement (Hock rearrangement), not for the synthesis of a hydroquinone derivative. vedantu.com The direct conversion of cyclohexylbenzene hydroperoxide to this compound is not a standard or well-documented procedure.

Other direct hydroxylation methods for aromatic compounds often employ strong oxidizing agents or specialized catalytic systems, but these methods often lack the regioselectivity required for the specific synthesis of the 1,4-diol and can lead to over-oxidation and the formation of complex product mixtures.

Precursor Functionalization and Deprotection Strategies

A more controlled and widely applicable approach involves the use of a pre-functionalized benzene derivative where the hydroxyl groups are present in a protected form, such as methoxy ethers. This strategy allows for the construction of the cyclohexyl-aryl bond without interference from acidic phenolic protons.

A key precursor for this strategy is 1,4-dimethoxybenzene. This starting material can be functionalized to allow for the introduction of the cyclohexyl group. For instance, bromination of 1,4-dimethoxybenzene can yield 2-bromo-1,4-dimethoxybenzene. This halogenated precursor can then undergo a cross-coupling reaction, such as a Kumada or Suzuki coupling, with a suitable cyclohexyl organometallic reagent to form 2-cyclohexyl-1,4-dimethoxybenzene.

Once the desired 2-cyclohexyl-1,4-dimethoxybenzene is synthesized, the final step is the deprotection of the methyl ethers to reveal the free hydroxyl groups. This is a common transformation in organic synthesis and can be achieved using various reagents. Boron tribromide (BBr3) is a highly effective reagent for the cleavage of aryl methyl ethers. Other reagents that can be employed include hydrobromic acid (HBr) or iodotrimethylsilane (B154268) (TMSI).

| Precursor | Reagent for Cyclohexyl Introduction | Intermediate | Deprotection Reagent | Final Product |

| 2-Bromo-1,4-dimethoxybenzene | Cyclohexylmagnesium bromide (Kumada) | 2-Cyclohexyl-1,4-dimethoxybenzene | BBr3 | This compound |

| 2-Bromo-1,4-dimethoxybenzene | Cyclohexylboronic acid (Suzuki) | 2-Cyclohexyl-1,4-dimethoxybenzene | HBr | This compound |

This table illustrates precursor functionalization and deprotection strategies for the synthesis of this compound.

Hydrogenation and Hydrodeoxygenation Routes

Hydrogenation and hydrodeoxygenation reactions represent alternative synthetic strategies, typically involving the modification of an existing aromatic structure to achieve the desired cyclohexyl and hydroxyl functionalities.

Hydrogenation: This process involves the addition of hydrogen across the double bonds of an aromatic ring, converting it into a cyclohexane (B81311) ring. The catalytic hydrogenation of benzene and its derivatives to form cyclohexanes is a well-established industrial process. vedantu.com This reaction typically requires high pressures of hydrogen gas and a metal catalyst, such as nickel, palladium, or platinum, at elevated temperatures. jove.com While this method is effective for saturating an aromatic ring, it is not a direct route to this compound from a simple benzene precursor. However, if a biphenyl (B1667301) derivative with appropriate hydroxyl or protected hydroxyl groups were available, selective hydrogenation of one of the aromatic rings could potentially yield the cyclohexylbenzene core. The selectivity of such a reaction would be a significant challenge.

Hydrodeoxygenation (HDO): This process involves the removal of oxygen from a molecule in the form of water, typically through a combination of hydrogenation and dehydration steps. In the context of synthesizing the cyclohexylbenzene core, HDO could be envisioned as a method to convert a phenol derivative to a cyclohexane ring. For instance, the HDO of a cyclohexyl-substituted phenol could, in principle, lead to cyclohexylcyclohexane. More relevant to the synthesis of the target molecule, the HDO of phenol itself can lead to a mixture of cyclohexane and cyclohexanol (B46403). acs.org This highlights the complexity of controlling the reaction to achieve a specific product. A synthetic route employing HDO for the direct synthesis of this compound is not straightforward and would likely involve multiple steps with significant challenges in selectivity.

Selective Benzene Ring Hydrogenation

The selective hydrogenation of a phenyl-substituted hydroquinone precursor is a critical step in forming the cyclohexyl moiety of this compound. This process is challenging because the hydrogenation of the hydroquinone ring is thermodynamically favored over the substituted benzene ring. Achieving high selectivity requires carefully chosen catalysts and reaction conditions to preferentially reduce one aromatic ring while preserving the other.

Ruthenium (Ru) and Rhodium (Rh) based catalysts are often employed for this transformation. For instance, supported Ru catalysts have demonstrated high selectivity for the partial hydrogenation of benzene to cyclohexene, a related and mechanistically informative reaction. In these systems, using water as a reaction medium can slow the subsequent hydrogenation of the intermediate, as benzene is more soluble under these conditions. The catalyst support can also play a crucial role; synergistic effects between zinc and zirconium in a catalyst support have been shown to improve efficiency and selectivity. Similarly, skeletal Ni catalysts, prepared from rapidly quenched Ni-Al alloys, have achieved exceptional selectivity (99.4%) in the hydrogenation of biphenyl to cyclohexylbenzene, demonstrating the potential for selectively hydrogenating a single aromatic ring in a poly-aromatic system.

Organometallic complexes, such as organozirconium catalysts chemisorbed on acidic supports like sulfated zirconia (ZrS), are also highly active for benzene hydrogenation under mild conditions (25 °C, 1 atm H₂). The Brønsted acidity of the oxide support enhances the electrophilicity of the organometallic species, boosting its hydrogenation activity.

Hydrodeoxygenation for Aromatic Deoxygenation

Hydrodeoxygenation (HDO) is the process of removing oxygen atoms, typically from hydroxyl groups, through catalytic hydrogenation. In the context of dihydroxybenzenes like hydroquinone, HDO competes with ring hydrogenation. Studies using a Rh/silica catalyst show that hydroquinone can undergo HDO to yield products like cyclohexanol, cyclohexanone, and cyclohexane. The reaction demonstrates a positive half-order kinetic relationship, suggesting weaker adsorption of hydroquinone compared to isomers like catechol.

The selectivity between hydrogenation and HDO is influenced by the substrate's structure. For hydroquinone and resorcinol, HDO is more significant, with cumulative yields of deoxygenated products reaching approximately 40%. This is potentially due to the formation of reactive surface cyclohexene intermediates that facilitate hydrogenolysis. When multiple dihydroxybenzene isomers are present, competitive reactions can occur, with evidence suggesting that hydrogenation and HDO may take place on different active sites of the catalyst. The use of deuterium (B1214612) instead of hydrogen can dramatically inhibit the formation of fully deoxygenated products like cyclohexane, indicating that specific sites responsible for complete HDO may be blocked.

Stereoselective Synthesis Methodologies for Chiral Centers

The creation of the cyclohexyl ring in this compound introduces potential chirality, necessitating stereoselective synthesis methods to control the spatial arrangement of substituents.

Diastereoselective and enantioselective strategies are employed to produce specific stereoisomers. Enantiopure starting materials, derived from biological processes such as toluene dioxygenase-catalyzed cis-dihydroxylation of benzene substrates, can be converted into their corresponding cis-hexahydro-1,2-diol derivatives. This provides a route to enantiomerically pure cyclohexanol derivatives.

Asymmetric catalysis is another powerful tool. For example, bifunctional ruthenium catalysts have been used for the asymmetric transfer hydrogenation (ATH) of cyclohexenone derivatives, allowing for the enantioselective preparation of specific isomers of 4-hydroxy-2-cyclohexanone. Organocatalysis also offers viable routes; catalysts derived from chiral (1R,2R)-cyclohexane-1,2-diamine have been tested in Michael additions to generate products with moderate enantioselectivity. Furthermore, cascade reactions, such as an inter-intramolecular double Michael strategy, can produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases.

Controlling the relative stereochemistry (cis/trans) of the cyclohexyl ring is fundamental. The catalytic hydrogenation of enantiopure cis-dihydro-1,2-diol metabolites derived from monosubstituted benzenes yields the corresponding cis-hexahydro-1,2-diol products. The relative and absolute configurations of these products can be unequivocally established through methods like X-ray crystallography and NMR spectroscopy. The choice of catalyst and reaction conditions is paramount in determining the stereochemical outcome of the hydrogenation process.

Multi-step Synthetic Sequences and Optimization

The synthesis of this compound is inherently a multi-step process that requires careful optimization. A plausible route begins with the hydroalkylation of benzene to form cyclohexylbenzene, followed by subsequent functionalization. The hydroalkylation step itself involves a bifunctional catalyst that balances metal active sites for hydrogenation and acidic sites for alkylation.

Optimization of such sequences involves several factors:

Catalyst Selection: The choice between catalysts like Pd/Hβ or Ni-Cu/Hβ can significantly impact conversion and selectivity. For example, a Pd/Hβ binary catalyst can achieve 88.0% selectivity for cyclohexylbenzene under optimized conditions.

Reaction Conditions: Parameters such as temperature, hydrogen pressure, and reaction time must be fine-tuned. For the hydroalkylation of benzene, optimal conditions might be 200°C and 2.5 MPa of H₂ pressure.

Catalyst Stability and Reusability: For industrial applications, the stability of the catalyst over multiple cycles is crucial. Studies on Ru-Zn/m-ZrO₂ catalysts for selective benzene hydrogenation have shown good reusability over numerous iterations without regeneration, indicating strong potential for practical application.

Catalytic Systems in this compound Synthesis and Transformation

The catalysts employed are central to the synthesis and transformation of this compound and its precursors. These systems are designed to provide high activity and selectivity for specific chemical transformations, primarily hydrogenation and hydrodeoxygenation.

Bifunctional catalysts are particularly important for reactions like the hydroalkylation of benzene, a key route to the cyclohexylbenzene backbone. These catalysts combine a metal component (e.g., Pd, Ni, Ru) for hydrogenation with an acidic support (e.g., Hβ zeolite) for the alkylation reaction. The balance between the metal and acid sites is critical for maximizing the yield of the desired product while minimizing side reactions like over-hydrogenation to cyclohexane or the formation of dicyclohexylbenzene.

The addition of promoters or co-catalysts can significantly enhance performance. In Ru-catalyzed selective benzene hydrogenation, the presence of ZnSO₄ and amines can dramatically improve selectivity toward the partially hydrogenated product, cyclohexene. This is attributed to the formation of zinc complexes that chemisorb on the Ru surface, retarding complete hydrogenation to cyclohexane.

The table below summarizes key catalytic systems relevant to the synthesis of the cyclohexylbenzene structure.

| Catalyst System | Reaction Type | Substrate | Key Findings |

| Skeletal Ni (QS-Ni) | Selective Hydrogenation | Biphenyl | Achieved 100% conversion and 99.4% selectivity to cyclohexylbenzene. |

| Rh/silica | Hydrogenation & HDO | Hydroquinone | Favored hydrodeoxygenation (HDO), yielding cyclohexanol and cyclohexane. |

| Pd/Hβ | Hydroalkylation | Benzene | Achieved 24.3% benzene conversion and 88.0% selectivity for cyclohexylbenzene. |

| Ni-Cu/Hβ | Hydroalkylation | Benzene | Reached 57.7% benzene conversion and 71.4% selectivity to cyclohexylbenzene. |

| Ru-Zn/m-ZrO₂ | Selective Hydrogenation | Benzene | Demonstrated good reusability and high selectivity for partial hydrogenation. |

| Cp*ZrBz₂⁺/ZrS⁻ | Selective Hydrogenation | Benzene/Toluene | Showed high activity and 67% selectivity for benzene hydrogenation in a mixture. |

Transition Metal Catalysts (e.g., Pd, Ni, Cu, Rh, Pt)

Transition metal catalysts are instrumental in synthesizing the core structure of this compound, primarily through two key reaction types: the hydroalkylation of benzene to form the cyclohexylbenzene (CHB) precursor and the subsequent oxidation or hydroxylation of the aromatic ring.

Palladium (Pd): Palladium-based catalysts are highly effective for the one-pot synthesis of cyclohexylbenzene via the hydroalkylation of benzene. researchgate.net A binary catalyst system, such as Pd supported on Hβ zeolite (Pd/Hβ), has been investigated for this purpose. researchgate.net Research indicates that a balance between the active metal sites and the acidic sites of the support is crucial for the reaction's success. researchgate.net Under optimal conditions of 2.5 MPa H₂, a temperature of 200°C, and a reaction time of 3 hours, a benzene conversion of 24.3% with a selectivity for cyclohexylbenzene of 88.0% has been achieved. researchgate.net Another approach involves a dual catalyst system comprising a reduction catalyst (e.g., 0.24% Pd–Al₂O₃) and an alkylation catalyst (e.g., NaCl–AlCl₃ fused salts), which can yield cyclohexylbenzene at 140°C. researchgate.net While these methods form the precursor, subsequent hydroxylation, potentially catalyzed by other transition metals, would be required to yield the final diol product.

Nickel (Ni): Nickel serves as a cost-effective alternative to palladium for the hydroalkylation of benzene. researchgate.net Non-noble metal catalysts, such as Ni supported on an acidic molecular sieve carrier like Hβ, have been successfully applied to produce cyclohexylbenzene. researchgate.net The preparation method of the Ni/Hβ catalyst, particularly direct thermal reduction in hydrogen, has been shown to improve metal dispersion and result in smaller Ni particle sizes, which enhances catalytic performance. researchgate.net

Copper (Cu): Copper catalysts play a significant role in the oxidation step required to introduce hydroxyl groups. An azo-bridged Cu(II) porphyrin polymer has been demonstrated as an effective heterogeneous catalyst for the selective oxidation of cyclohexylbenzene into cyclohexylbenzene-1-hydroperoxide, a key intermediate. researchgate.net Furthermore, copper complexes like Tpᴮʳ³Cu(NCMe) have been shown to promote the direct hydroxylation of a benzene C–H bond to phenol using O₂ as the oxidant, highlighting the potential of copper-based systems for introducing hydroxyl functionalities onto an aromatic ring. nih.gov

Rhodium (Rh) and Platinum (Pt): While direct applications of rhodium and platinum for the synthesis of this compound are not extensively documented, their catalytic activities in related transformations are well-established. Rhodium catalysts are used for the enantioselective syn-addition of diboron (B99234) reagents to alkenes, which, after oxidation, yield 1,2-diols. organic-chemistry.org Both Rhodium and Nickel have been used in the high-pressure hydrogenation of 1,2,4-trihydroxybenzene to produce cyclohexanetriols, demonstrating their efficacy in reactions involving hydroxylated benzene derivatives. arkat-usa.org Platinum-catalyzed systems are effective for the enantioselective addition of diboronates to terminal alkenes, providing a route to chiral 1,2-diols after oxidation. organic-chemistry.org These examples underscore the potential of Rh and Pt catalysts to be adapted for specific hydroxylation or related functionalization steps in a multi-step synthesis of the target compound.

| Catalyst | Reaction Type | Substrates | Product / Intermediate | Key Findings |

|---|---|---|---|---|

| Palladium (Pd/Hβ) | Hydroalkylation | Benzene, Hydrogen | Cyclohexylbenzene | Achieved 88.0% selectivity for CHB at 200°C. researchgate.net |

| Nickel (Ni/Hβ) | Hydroalkylation | Benzene, Hydrogen | Cyclohexylbenzene | Direct thermal reduction improves catalyst dispersion and performance. researchgate.net |

| Copper (Cu(II) porphyrin) | Oxidation | Cyclohexylbenzene | Cyclohexylbenzene-1-hydroperoxide | Acts as an efficient heterogeneous catalyst for selective oxidation. researchgate.net |

| Rhodium (Rh-based) | Dihydroxylation (alkenes) | Alkenes, Diboron reagents | 1,2-diols | Catalyzes enantioselective syn-addition, relevant for diol synthesis. organic-chemistry.org |

| Platinum (Pt-based) | Diboration (alkenes) | Alkenes, Diboron reagents | Chiral 1,2-diols | Enables synthesis of chiral diols from terminal alkenes. organic-chemistry.org |

Organocatalysis and Biocatalysis for Selective Transformations

Organocatalysis: The application of organocatalysis, which utilizes small organic molecules to catalyze reactions, for the direct synthesis of this compound is not widely reported in scientific literature. Organocatalysis is a powerful tool for constructing specific chemical bonds with high stereoselectivity, as seen in proline-catalyzed asymmetric aldol (B89426) reactions, but its use for the specific alkylation of hydroquinones or hydroxylation of cyclohexylbenzene remains an area for future exploration. nih.gov

Biocatalysis: Biocatalytic methods, employing enzymes for chemical transformations, offer high selectivity under mild conditions. While a direct enzymatic synthesis of this compound has not been detailed, related transformations have been studied. For instance, the enzyme prostaglandin (B15479496) H synthase can catalyze the oxidation of hydroquinone to 1,4-benzoquinone. nih.gov This demonstrates that the hydroquinone moiety is a viable substrate for enzymatic reactions. nih.gov The potential for using enzymes, such as specific hydroxylases or oxidases, to achieve the selective synthesis of this compound represents a promising avenue for green chemistry, though dedicated research for this particular compound is limited.

Acid-Catalyzed and Base-Catalyzed Processes

Acid-Catalyzed Processes: Acid catalysis provides a direct and classical route for synthesizing alkylated phenols through Friedel-Crafts alkylation. mt.comrsc.org This methodology can be applied to the synthesis of this compound by reacting hydroquinone with a cyclohexylating agent like cyclohexene or cyclohexanol. The mechanism involves the acid-catalyzed generation of a cyclohexyl cation, which then acts as an electrophile attacking the electron-rich hydroquinone ring. unive.it

Studies on the analogous reaction of phenol with cyclohexene have been performed using various acid catalysts. unive.itresearchgate.net Catalysts such as methanesulfonic acid and solid acids like 12-tungstosilicic acid supported on hydrous zirconia have been shown to effectively catalyze the cyclohexylation of phenol, yielding primarily 2-cyclohexylphenol (B93547) and 4-cyclohexylphenol. unive.itresearchgate.net This established reactivity strongly suggests that a similar acid-catalyzed reaction between hydroquinone and cyclohexene would be a viable method for the direct synthesis of this compound. Various Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) are commonly employed for Friedel-Crafts reactions. mt.com

Base-Catalyzed Processes: The synthesis of this compound via base-catalyzed processes is not a commonly reported pathway. Acidic conditions are generally required to generate the electrophilic cyclohexyl cation necessary for the alkylation of the aromatic ring.

| Catalyst Type | Catalyst Example | Reaction Type | Reactants | Key Findings / Proposed Reaction |

|---|---|---|---|---|

| Brønsted Acid | Methanesulfonic Acid | Friedel-Crafts Alkylation | Phenol + Cyclohexene | Effectively catalyzes the formation of cyclohexylphenols. unive.it |

| Solid Acid | 12-Tungstosilicic Acid on Zirconia | Friedel-Crafts Alkylation | Phenol + Cyclohexene | Shows high activity and selectivity for 2-cyclohexylphenol. researchgate.net |

| Lewis Acid | AlCl₃, FeCl₃ | Friedel-Crafts Alkylation | Hydroquinone + Cyclohexene (Proposed) | Standard catalysts for generating carbocations for alkylation. mt.com |

| Brønsted Acid | p-Toluenesulfonic Acid | Friedel-Crafts Alkylation | Hydroquinone + Cyclohexene (Proposed) | Commonly used protic acid catalyst for similar reactions. mt.com |

Reaction Mechanisms and Kinetic Studies

Elucidation of Mechanistic Pathways in 2-Cyclohexylbenzene-1,4-diol Formation

The synthesis of this compound, a substituted hydroquinone (B1673460), is not typically a direct process but involves a series of strategic chemical transformations. The mechanistic pathways are often rooted in the functionalization of a cyclohexylbenzene (B7769038) precursor. The initial step is commonly the oxidation of cyclohexylbenzene, which can proceed through several key mechanistic routes to introduce oxygen-containing functional groups onto the aromatic ring.

The conversion of a C-H bond into a C-C, C-N, or C-O bond is a cornerstone of modern synthetic chemistry, offering an efficient route to complex molecules from simple hydrocarbon precursors. sigmaaldrich.com In the context of forming hydroxylated cyclohexylbenzene derivatives, the activation of specific C-H bonds is a critical step. nih.govsigmaaldrich.com

The process can be directed or undirected. In directed C-H functionalization, a directing group on the substrate coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond. sigmaaldrich.com For a precursor like cyclohexylbenzene, this could involve strategies to hydroxylate the aromatic ring. Undirected C-H hydroxylation, while more challenging in terms of selectivity, can also be achieved using powerful oxidizing agents or specific catalytic systems. sigmaaldrich.com

Electrochemical methods have also emerged for benzylic C(sp³)-H functionalization, which can be tuned to achieve specific C-C or C-N bond formations without the need for external catalysts or chemical oxidants. mdpi.com This highlights the diverse strategies available for activating the relatively inert C-H bonds on the cyclohexylbenzene scaffold, which is the first step toward introducing the necessary hydroxyl groups.

Radical reactions are fundamental to many oxidation processes, including the industrial synthesis of phenol (B47542) and related compounds. The formation of hydroxylated derivatives of cyclohexylbenzene often begins with a free-radical autoxidation of the cyclohexylbenzene precursor. This process is a free-radical chain reaction involving initiation, propagation, and termination steps. researchgate.net

The key intermediate in this sequence is cyclohexylbenzene hydroperoxide (CHBHP). The mechanism proceeds as follows:

Initiation: Radicals are generated, often with the help of an initiator.

Propagation: A radical abstracts a hydrogen atom from the benzylic position of cyclohexylbenzene to form a cyclohexylbenzyl radical. This radical then reacts with molecular oxygen (O₂) to create a cyclohexylbenzene peroxyl radical. This peroxyl radical can then abstract a hydrogen from another cyclohexylbenzene molecule, propagating the chain and forming CHBHP. researchgate.netmdpi.com

Termination: Radicals combine to form non-radical products, ending the chain reaction.

The initial oxidation process involves the reaction of radicals with the aromatic compound, leading to a cascade of reactions that can produce a wide array of oxygenated products. nih.gov This can include the formation of a hydroxycyclohexadienylperoxy radical, which can either eliminate a hydroperoxyl radical (HO₂•) to yield a phenolic compound or rearrange to form intermediates that undergo ring cleavage. nih.gov

Molecular rearrangements are critical in the synthesis of phenols and their derivatives from hydroperoxide precursors. The most relevant is the acid-catalyzed rearrangement of cyclohexylbenzene hydroperoxide, analogous to the well-known Hock rearrangement in the cumene (B47948) process.

Once cyclohexylbenzene hydroperoxide is formed, it is treated with a strong acid. The mechanism involves:

Protonation of the hydroperoxide's terminal oxygen atom, forming a better leaving group (water).

Cleavage of the weak O-O bond and simultaneous migration of the phenyl group to the adjacent oxygen atom. This concerted step prevents the formation of an unstable, electron-deficient oxygen species.

The resulting carbocation is attacked by water.

Deprotonation and tautomerization yield the final products, which are primarily phenol and cyclohexanone (B45756).

While this specific rearrangement leads to phenol, related rearrangement pathways are crucial in organic synthesis. For example, the Baeyer-Villiger rearrangement involves the oxidation of a ketone to an ester using a peracid, featuring the migration of an alkyl or aryl group. libretexts.org The benzilic acid rearrangement converts a 1,2-diketone into an α-hydroxycarboxylic acid via the migration of an aryl group. libretexts.orgwiley-vch.de These reactions underscore the principle of group migration to an electron-deficient atom, a key concept in the potential formation of various hydroxylated aromatic structures from different intermediates.

The transformation of cyclohexylbenzene into hydroxylated products is a dynamic process of breaking and forming covalent bonds. The key events in the radical oxidation and subsequent rearrangement pathway include:

C-H Bond Cleavage: The initial and rate-determining step in the autoxidation is the homolytic cleavage of the benzylic C-H bond on the cyclohexyl ring.

O-O Bond Formation: The reaction of the resulting carbon-centered radical with diatomic oxygen forms the O-O bond of the peroxyl radical.

O-O Bond Cleavage: In the acid-catalyzed rearrangement, the protonated hydroperoxide undergoes heterolytic cleavage of the weak O-O single bond. researchgate.net

C-C Bond Migration: Concurrently with O-O bond cleavage, a C-C bond between the aromatic ring and the cyclohexyl moiety effectively breaks as the phenyl group migrates to the adjacent oxygen atom.

C-O Bond Formation: New C-O bonds are formed when water attacks the intermediate carbocation and during the tautomerization to the final phenolic product.

Bioorthogonal bond-cleavage reactions, though developed for different applications, provide sophisticated tools and mechanistic understanding of how specific chemical triggers can induce bond scission under controlled conditions, expanding the repertoire of chemical transformations. researchgate.netnih.gov

Kinetic Investigations of Synthesis and Transformation Processes

Kinetic studies provide quantitative insight into reaction rates, helping to optimize reaction conditions and validate proposed mechanisms. For the synthesis of this compound precursors, kinetic analysis focuses on the oxidation of cyclohexylbenzene.

The liquid-phase autoxidation of cyclohexylbenzene to its hydroperoxide has been the subject of kinetic investigations. These studies measure how the reaction rate changes with varying concentrations of reactants and catalysts. Kinetic models based on the free-radical chain mechanism have been developed to describe the process under different oxygen partial pressures. researchgate.net

The self-reaction of cyclohexyl radicals, a key termination step in related processes, has also been studied. The rate constants for this reaction show a negative temperature dependence, meaning the reaction slows down as the temperature increases. researchgate.net This is characteristic of radical association reactions that have no energy barrier.

Below is a table summarizing kinetic data for relevant radical reactions.

| Reaction | Rate Constant Expression | Temperature Range (K) | Notes |

|---|---|---|---|

| c-C₆H₁₁• + c-C₆H₁₁• (Overall) | k = 4.8 × 10⁻¹² exp(+542 K/T) cm³ molecule⁻¹ s⁻¹ | 303-520 | Overall self-reaction of cyclohexyl radicals. researchgate.net |

| c-C₆H₁₁• + c-C₆H₁₁• (Recombination) | k = 2.8 × 10⁻¹² exp(+542 K/T) cm³ molecule⁻¹ s⁻¹ | 303-520 | Forms bicyclohexyl. researchgate.net |

| c-C₆H₁₁• + c-C₆H₁₁• (Disproportionation) | k = 2.0 × 10⁻¹² exp(+542 K/T) cm³ molecule⁻¹ s⁻¹ | 303-520 | Forms cyclohexene (B86901) and cyclohexane (B81311). researchgate.net |

Activation Energy Profiling and Thermodynamic Parameters

The kinetics of the alkylation of phenol with cyclohexene, a reaction analogous to the synthesis of this compound, have been reported to have an activation energy of approximately 104 ± 5 kJ·mol⁻¹ researchgate.net. This value represents the energy barrier to form the cyclohexyl carbenium ion from cyclohexene, which is the rate-determining step in both O-alkylation and C-alkylation pathways researchgate.net.

Computational studies using Density Functional Theory (DFT) on the alkylation of phenol provide further insight into the thermodynamic parameters of the reaction steps. Although specific data for this compound is not available, the following table presents calculated thermodynamic parameters for the related reaction of phenol with isopropene, which can be considered indicative of the energetic landscape researchgate.netnih.gov.

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol at 298 K) |

|---|---|---|---|

| Formation of Sulfonic Ester Intermediate | -17.7 | -25.3 | -10.2 |

| Transition State for O-Alkylation | 13.2 | -15.8 | 17.9 |

| Transition State for ortho-C-Alkylation | 15.8 | -18.2 | 21.2 |

| Transition State for para-C-Alkylation | 14.5 | -17.1 | 19.6 |

This interactive table provides calculated thermodynamic parameters for the alkylation of phenol with isopropene, serving as an illustrative model for the synthesis of this compound.

Influence of Reaction Conditions on Kinetics (e.g., temperature, pressure, solvent)

The kinetics of the synthesis of this compound are significantly influenced by various reaction parameters.

Temperature: Increasing the reaction temperature generally enhances the reaction rate by providing the reactant molecules with greater kinetic energy to overcome the activation energy barrier ajpojournals.orgdocbrown.info. However, excessively high temperatures can lead to catalyst degradation and the formation of unwanted byproducts ajpojournals.org. In the alkylation of phenol with cyclohexanol (B46403) and cyclohexene, lower temperatures tend to favor the formation of the ortho-isomer, while higher temperatures favor the para-isomer researchgate.net.

Pressure: The effect of pressure on Friedel-Crafts alkylation reactions is complex and can influence both reaction rates and product distribution. While systematic studies on the synthesis of this compound are lacking, research on related systems suggests that pressure can alter the solubility of reactants and intermediates, thereby affecting the reaction kinetics.

Solvent: The choice of solvent plays a crucial role in the selectivity and rate of Friedel-Crafts alkylation. The polarity of the solvent can influence the stability of the carbocation intermediate and the transition state stackexchange.com. In the alkylation of phenols, non-polar solvents may favor the formation of the kinetic product, while polar solvents can promote the formation of the more stable thermodynamic product stackexchange.com. The use of dilute sulfuric acid as a reaction medium for the alkylation of hydroquinone has been shown to reduce the formation of colored by-products and facilitate a smoother, more controlled reaction compared to concentrated sulfuric acid google.com.

The following interactive table summarizes the general influence of these conditions on the alkylation of phenols, which can be extrapolated to the synthesis of this compound.

| Reaction Condition | Influence on Kinetics | Influence on Selectivity |

|---|---|---|

| Temperature | Increased rate with temperature, up to an optimal point ajpojournals.org | Higher temperatures can favor the para-isomer researchgate.net |

| Pressure | Can affect reaction rates by influencing reactant and intermediate solubility | May alter product distribution in some systems |

| Solvent | Polarity can stabilize intermediates, affecting the reaction rate stackexchange.com | Solvent choice can dictate the ratio of kinetic versus thermodynamic products stackexchange.com |

This interactive table illustrates the general effects of key reaction conditions on the kinetics and selectivity of phenol alkylation reactions.

Identification and Characterization of Reaction Intermediates and Transition States

The mechanism of the Friedel-Crafts alkylation of hydroquinone with cyclohexene involves several key intermediates and transition states. While direct spectroscopic observation of these transient species in the synthesis of this compound is challenging, insights can be gained from studies on analogous phenol alkylation reactions and computational modeling researchgate.netnih.gov.

The reaction is initiated by the protonation of cyclohexene by the acid catalyst to form a cyclohexyl carbocation. This carbocation is a key electrophilic intermediate. The hydroquinone molecule, being an activated aromatic ring, then acts as a nucleophile.

The attack of the hydroquinone on the cyclohexyl carbocation proceeds through a transition state, leading to the formation of a sigma complex, also known as an arenium ion. This intermediate is a resonance-stabilized carbocation where the aromaticity of the hydroquinone ring is temporarily disrupted. The positive charge is delocalized over the ring.

Finally, a proton is eliminated from the sigma complex, restoring the aromaticity of the ring and yielding the this compound product.

Derivatization and Analog Synthesis

Strategic Structural Modification of the 2-Cyclohexylbenzene-1,4-diol Scaffold

The derivatization of the this compound scaffold is a strategic endeavor to explore structure-activity relationships (SAR). Modifications can be systematically introduced at three primary locations:

The Benzene (B151609) Ring: Introducing additional substituents to the aromatic ring can alter its electron density, influencing the redox potential of the hydroquinone (B1673460) moiety and its interactions with biological targets.

The Diol Functionality: The two hydroxyl groups are key sites for derivatization. Their conversion to ethers or esters can modify the compound's solubility, membrane permeability, and metabolic stability. These groups also serve as anchor points for tethering the molecule to other functional units nih.gov.

These targeted modifications allow for the fine-tuning of the molecule's properties to achieve desired outcomes in various scientific applications.

Synthesis of Substituted this compound Analogues

The synthesis of analogues can be approached by modifying the cyclohexyl ring, introducing new substituents to the benzene ring, or derivatizing the hydroxyl groups.

Direct functionalization of the saturated cyclohexyl ring is often challenging. A more common strategy involves utilizing pre-functionalized starting materials. For instance, the synthesis of substituted cyclohexylphenols can be achieved by starting with appropriately substituted cyclohexanones or cyclohexenes, followed by aromatization or alkylation reactions nih.govrsc.orgresearchgate.net. This approach allows for the introduction of various functional groups such as hydroxyls, amines, or alkyl chains at specific positions on the cyclohexyl moiety.

Table 1: Potential Functionalized Analogues via Substituted Cyclohexyl Precursors

| Precursor Molecule | Potential Functional Group on Cyclohexyl Ring | Resulting Analogue Class |

| 4-Hydroxycyclohexanone | Hydroxyl (-OH) | (4-Hydroxycyclohexyl)benzene-1,4-diol |

| 4-Aminocyclohexanone | Amino (-NH2) | (4-Aminocyclohexyl)benzene-1,4-diol |

| 4-Methylcyclohexanone | Methyl (-CH3) | (4-Methylcyclohexyl)benzene-1,4-diol |

| Cyclohex-3-en-1-one | Alkene | (Cyclohex-3-en-1-yl)benzene-1,4-diol |

Further substitution on the benzene ring is governed by the directing effects of the existing groups. In this compound, the two hydroxyl groups are potent activating groups that direct incoming electrophiles to the ortho and para positions. The cyclohexyl group is a less powerful activating group, also directing ortho and para msu.edu.

The available positions for electrophilic aromatic substitution are C3, C5, and C6. The combined directing effects of the substituents strongly favor substitution at the C3 and C5 positions.

Position C3: Ortho to the C2-cyclohexyl group and the C4-hydroxyl group.

Position C5: Ortho to the C4-hydroxyl group and para to the C2-cyclohexyl group.

Position C6: Ortho to the C1-hydroxyl group, but sterically hindered by the adjacent bulky cyclohexyl group.

The powerful activating nature of the hydroxyl groups dominates, making the ring highly reactive towards electrophiles. Substitution is most likely to occur at positions C3 and C5. Steric hindrance from the large cyclohexyl group at C2 may slightly disfavor substitution at the adjacent C3 position, potentially leading to a preference for the C5 position. Such principles are applied in the synthesis of various substituted hydroquinones scielo.br.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂+ | 2-Cyclohexyl-5-nitrobenzene-1,4-diol and 2-Cyclohexyl-3-nitrobenzene-1,4-diol |

| Halogenation | Br⁺, Cl⁺ | 2-Cyclohexyl-5-halobenzene-1,4-diol and 2-Cyclohexyl-3-halobenzene-1,4-diol |

| Friedel-Crafts Acylation | RCO⁺ | 2-Cyclohexyl-5-acylbenzene-1,4-diol |

| Sulfonation | SO₃ | This compound-5-sulfonic acid |

The hydroxyl groups of this compound are readily converted into ether and ester derivatives through standard synthetic protocols.

Ethers: Williamson ether synthesis, involving the reaction of the diol with an alkyl halide in the presence of a base (e.g., NaH, K₂CO₃), yields the corresponding mono- or di-ether. By carefully controlling the stoichiometry of the alkylating agent, selective mono-alkylation can be achieved.

Esters: Esterification can be accomplished by reacting the diol with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) researchgate.net. Similar to etherification, mono- or di-esters can be selectively synthesized.

These reactions are fundamental in modifying the molecule's polarity and its ability to act as a hydrogen bond donor.

Table 3: Synthesis of Ether and Ester Derivatives

| Derivative Type | Reagent | Product Name |

| Ether (mono-methyl) | CH₃I (1 eq.), K₂CO₃ | 2-Cyclohexyl-4-methoxyphenol |

| Ether (di-methyl) | CH₃I (2 eq.), K₂CO₃ | 1-Cyclohexyl-2,5-dimethoxybenzene |

| Ester (mono-acetate) | Acetyl Chloride (1 eq.), Pyridine | 4-Acetoxy-3-cyclohexylphenol |

| Ester (di-acetate) | Acetic Anhydride (2 eq.), Pyridine | 2-Cyclohexyl-1,4-phenylene diacetate |

| Ester (di-benzoate) | Benzoyl Chloride (2 eq.), Pyridine | 2-Cyclohexyl-1,4-phenylene dibenzoate |

Exploration of Isomeric Forms (Regioisomers, Stereoisomers)

The synthesis and study of isomeric forms of this compound are crucial for a comprehensive understanding of its chemical space.

Regioisomers: The relative positions of the three substituents on the benzene ring can be varied to produce several regioisomers. For example, Friedel-Crafts alkylation of catechol (benzene-1,2-diol) with cyclohexene (B86901) would lead to cyclohexylbenzene-1,2-diol isomers. The synthesis of these different substitution patterns requires distinct synthetic routes, often starting with the appropriately substituted diol.

Stereoisomers: While this compound itself is achiral, the introduction of substituents on the cyclohexyl ring can create stereocenters. For instance, the synthesis of a (4-hydroxycyclohexyl)benzene-1,4-diol analogue would result in cis and trans diastereomers. The stereochemical outcome of such syntheses can often be controlled through the choice of reagents and reaction conditions, enabling diastereoselective synthesis.

Regioselectivity and Diastereoselectivity in Functionalization Reactions

Controlling selectivity is a key challenge and goal in the synthesis of complex derivatives.

Regioselectivity: As discussed in section 4.2.2, the regioselectivity of electrophilic substitution on the aromatic ring is dictated by the powerful activating and directing effects of the two hydroxyl groups. In another type of reaction, the parent hydroquinone can be oxidized to 2-cyclohexyl-1,4-benzoquinone. This quinone can then undergo conjugate addition reactions with nucleophiles. The regioselectivity of this addition is influenced by both the electronic effects of the carbonyl groups and the steric and electronic influence of the cyclohexyl group, with nucleophiles typically adding to the C5 or C6 positions researchgate.net.

Diastereoselectivity: Diastereoselectivity becomes relevant when creating or modifying stereocenters on the cyclohexyl ring. For example, if a cyclohexenyl-benzene-1,4-diol analogue were to be hydrogenated or epoxidized, the large aromatic substituent would likely direct the incoming reagent to the less sterically hindered face of the double bond, resulting in a diastereomeric excess of one product. The principles of stereocontrol in reactions on substituted cyclohexene systems are well-established and can be applied to this scaffold researchgate.net.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Detailed quantum chemical calculations specifically for 2-Cyclohexylbenzene-1,4-diol are not found in the reviewed literature. Such studies are crucial for understanding the fundamental aspects of a molecule's behavior.

A thorough search of scientific databases did not yield any specific Density Functional Theory (DFT) studies investigating the ground and excited states of this compound. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, and its application to this compound would provide valuable insights into its reactivity, spectroscopy, and other electronic properties. At present, there are no published data on the calculated energies of its frontier molecular orbitals (HOMO and LUMO), electron density distribution, or the nature of its electronic transitions.

There is no available research on the conformational analysis and energetic landscapes of this compound. Such studies would involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility, its preferred shapes, and how its three-dimensional structure influences its interactions with other molecules. The interplay between the cyclohexyl and hydroquinone (B1673460) rings likely leads to a complex energetic landscape that remains to be explored.

No computational studies predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound have been found. Theoretical predictions of spectra are invaluable for interpreting experimental data and for the structural elucidation of new compounds. While experimental spectra may exist, the theoretical calculations that would allow for a detailed assignment of spectral features are not present in the literature.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

A review of the literature indicates a lack of molecular dynamics (MD) simulations focused on this compound. MD simulations would be instrumental in understanding the dynamic behavior of this molecule in various environments, such as in solution or in the solid state. Furthermore, these simulations could elucidate the nature and strength of its intermolecular interactions, including hydrogen bonding involving the hydroxyl groups and van der Waals interactions of the cyclohexyl and benzene (B151609) moieties.

Theoretical Studies of Reaction Mechanisms and Transition States

There are no published theoretical studies on the reaction mechanisms and transition states involving this compound. Such investigations are key to understanding the reactivity of the compound and the pathways of its chemical transformations.

In the absence of studies on its reaction mechanisms, there is consequently no reaction coordinate analysis for any chemical transformation of this compound. This type of analysis involves mapping the energetic profile along a specific reaction pathway to identify transition states and intermediates, providing a quantitative understanding of the reaction's feasibility and kinetics.

Computational Catalyst Design Principles

Computational chemistry offers a powerful framework for the rational design of catalysts tailored for specific transformations involving this compound. By leveraging theoretical models, it is possible to elucidate reaction mechanisms, predict catalyst performance, and systematically screen for optimal catalyst structures, thereby accelerating the discovery of more efficient and selective catalytic systems. The design principles are rooted in the calculation of fundamental electronic and structural properties of both the reactant molecules and the potential catalytic species.

A key aspect of computational catalyst design is the study of the reaction pathway. For instance, in the synthesis of this compound via the hydroalkylation of benzene, computational models can be employed to investigate the roles of different catalysts. researchgate.netresearchgate.net The balance between metal active sites and acidic sites in a catalyst is crucial for this reaction, and computational methods can help in optimizing this balance. researchgate.net Theoretical calculations can model the adsorption of reactants onto the catalyst surface, the transition states of the reaction steps, and the desorption of the product. This allows for the determination of activation energies and reaction rates, providing insights into the catalytic cycle.

Furthermore, computational approaches can guide the modification of existing catalysts to enhance their performance. By substituting ligands, altering the metal center, or changing the support material in silico, researchers can predict the effect of these modifications on catalytic activity and selectivity. For reactions such as the oxidation of this compound, computational screening can identify catalysts that favor the formation of a desired product while minimizing side reactions. Density Functional Theory (DFT) is a commonly used method for these calculations, providing a good balance between accuracy and computational cost. nih.gov

The following table illustrates the types of parameters that are computationally evaluated in the process of catalyst design for a hypothetical oxidation reaction of this compound.

| Catalyst Candidate | Adsorption Energy (Reactant) (kcal/mol) | Activation Energy (Transition State) (kcal/mol) | Adsorption Energy (Product) (kcal/mol) | Predicted Selectivity (%) |

| Catalyst A | -15.2 | 25.8 | -10.5 | 85 |

| Catalyst B | -12.8 | 22.1 | -11.2 | 92 |

| Catalyst C | -18.9 | 28.3 | -9.8 | 78 |

Quantitative Structure-Activity Relationship (QSAR) and Linear Free Energy Relationship (LFER) Applications

Development of Theoretical Models for Molecular Recognition

Molecular recognition is a fundamental process in chemistry and biology where molecules selectively bind to one another. Theoretical models are invaluable for understanding and predicting the non-covalent interactions that govern the recognition of this compound by other molecules, such as receptors or host molecules. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions.

Computational studies on model systems like hydroquinone-porphyrin complexes have shown that hydrogen bonding and charge-transfer interactions are crucial for molecular recognition. nih.govresearchgate.net For this compound, the two hydroxyl groups are potent hydrogen bond donors and acceptors, while the benzene ring can participate in π-π stacking and other charge-transfer interactions. nih.govnih.gov The cyclohexyl group introduces a bulky, non-polar moiety that influences the molecule's shape and steric interactions.

The development of theoretical models for molecular recognition of this compound would involve the use of molecular docking and molecular dynamics simulations. These methods can predict the preferred binding orientation and affinity of the molecule within a receptor's active site. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of host molecules with their binding affinity for this compound. nih.govnih.gov Such models are built on molecular descriptors that quantify various aspects of the molecular structure, such as electronic properties, hydrophobicity, and steric effects.

An illustrative QSAR model for the binding affinity of a series of host molecules to this compound might take the following form:

Binding Affinity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where the descriptors could represent properties like the solvent-accessible surface area, the number of hydrogen bond donors/acceptors, or electronic parameters of the host molecules.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides a suite of tools to predict the chemical reactivity and selectivity of this compound in various reactions. dntb.gov.uanih.gov Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone in this area. dntb.gov.ua The energies and spatial distributions of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized on the electron-rich hydroquinone ring, making it susceptible to electrophilic attack. The LUMO, conversely, would indicate the sites most likely to accept electrons. By calculating these properties, one can predict the regioselectivity of reactions such as nitration, halogenation, or sulfonation.

Computational methods can also be used to calculate reaction pathways and transition states, allowing for the prediction of reaction kinetics and the dominant reaction products. nih.gov For instance, in the oxidation of this compound, different products can be formed. Computational modeling can elucidate the energy barriers for the formation of each product, thereby predicting the selectivity of a given oxidizing agent.

The following table provides a hypothetical example of computationally predicted reactivity indices for different positions on the this compound aromatic ring.

| Position on Aromatic Ring | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Predicted Site for Electrophilic Attack |

| C3 | 0.15 | 0.05 | Likely |

| C5 | 0.25 | 0.02 | Most Likely |

| C6 | 0.18 | 0.04 | Likely |

Computational Assessment of Environmental Fate Parameters

The environmental fate of a chemical compound is of significant concern, and computational methods are increasingly used to predict key parameters that determine a molecule's behavior in the environment. nih.govrsc.org For this compound, these parameters include its biodegradability, potential for bioaccumulation, and mobility in soil and water.

Computational models can predict the likelihood of a molecule being biodegraded by microorganisms. nih.gov These predictions are often based on identifying structural motifs that are known to be susceptible or resistant to enzymatic degradation. The presence of the hydroquinone ring in this compound suggests potential for oxidative degradation pathways.

The bioaccumulation potential can be estimated by calculating the octanol-water partition coefficient (logP), which is a measure of a compound's hydrophobicity. A high logP value suggests a greater tendency to accumulate in fatty tissues. The cyclohexyl group in this compound is expected to increase its logP compared to unsubstituted hydroquinone.

Computational tools can also simulate the interaction of this compound with environmental components like soil organic matter and clay particles, which is crucial for predicting its mobility. nih.gov These simulations can provide insights into the adsorption and desorption processes that govern its transport in the environment.

The table below presents a hypothetical set of computationally assessed environmental fate parameters for this compound.

| Environmental Fate Parameter | Predicted Value | Interpretation |

| Biodegradability | Likely to be biodegradable | The hydroquinone structure is generally susceptible to microbial degradation. |

| LogP (Octanol-Water Partition Coefficient) | 3.5 | Moderate potential for bioaccumulation. |

| Soil Adsorption Coefficient (Koc) | 800 L/kg | Moderate mobility in soil, with a tendency to adsorb to organic matter. |

Advanced Analytical Methodologies in Chemical Research

Principles and Applications of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Cyclohexylbenzene-1,4-diol, both ¹H and ¹³C NMR would be crucial for its structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclohexyl ring and the aromatic ring. The protons on the cyclohexyl ring would likely appear as a series of complex multiplets in the upfield region (approximately 1.2-1.9 ppm). The methine proton of the cyclohexyl group attached to the benzene (B151609) ring would be expected at a slightly downfield-shifted multiplet (around 2.5 ppm). The aromatic protons would appear further downfield, with their chemical shifts influenced by the electron-donating hydroxyl groups. The protons on the hydroquinone (B1673460) moiety would likely be observed as distinct signals in the aromatic region (around 6.5-7.0 ppm). The hydroxyl protons would present as broad singlets, the position of which is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The cyclohexyl carbons would be expected to resonate in the aliphatic region (approximately 25-45 ppm). The aromatic carbons would appear in the downfield region (around 115-155 ppm), with the carbons bearing the hydroxyl groups being the most deshielded.

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Cyclohexyl -CH₂- | 1.2 - 1.9 (multiplets) | Cyclohexyl -CH₂- | 25 - 35 |

| Cyclohexyl -CH- | ~2.5 (multiplet) | Cyclohexyl -CH- | ~40 |

| Aromatic -CH- | 6.5 - 7.0 (multiplets) | Aromatic -CH- | 115 - 125 |

| Aromatic -C-OH | - | Aromatic -C-OH | 145 - 155 |

| Aromatic -C-Cyclohexyl | - | Aromatic -C-Cyclohexyl | ~130 |

| -OH | Variable (broad singlet) | - | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, these methods would be key in confirming the presence of the hydroxyl and cyclohexyl groups, as well as the aromatic ring.

IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the cyclohexyl group would appear around 2850-2950 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would likely produce signals in the 1500-1600 cm⁻¹ region. The C-O stretching of the phenol-like hydroxyl groups would be expected in the 1200-1260 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing mode, would be expected to give a strong signal. The C-H vibrations of both the aliphatic and aromatic parts of the molecule would also be Raman active.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (Cyclohexyl) | Stretching | 2850 - 2950 | IR, Raman |

| Aromatic C=C | Stretching | 1500 - 1600 | IR, Raman |

| C-O (Phenolic) | Stretching | 1200 - 1260 | IR |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₆O₂, giving it a molecular weight of 192.25 g/mol . matrixscientific.comchemsynthesis.com

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192. Fragmentation would likely involve the loss of the cyclohexyl group or parts of it, and potentially rearrangements involving the hydroxyl groups. Common fragmentation patterns for similar compounds suggest that a significant peak could be observed corresponding to the loss of the cyclohexyl radical (C₆H₁₁•), leading to a fragment ion at m/z 109. Further fragmentation of the aromatic ring could also occur.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 109 | [M - C₆H₁₁]⁺ |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. For this compound, both gas and liquid chromatography would be applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a compound like this compound, it would first need to be derivatized, for instance, by silylation of the hydroxyl groups, to increase its volatility and thermal stability for GC analysis. The gas chromatograph would separate the derivatized compound from any impurities, and the mass spectrometer would then provide a mass spectrum for identification. The retention time in the GC column would be a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would likely be suitable. nih.gov This would typically involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netresearchgate.net Detection could be achieved using a UV detector, as the aromatic ring of the compound would absorb UV light, likely with an absorption maximum around 290 nm, similar to hydroquinone. The retention time would be dependent on the exact mobile phase composition, flow rate, and column specifications. HPLC is a valuable tool for assessing the purity of this compound and for its quantification in various samples. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound

As of the latest available data, detailed X-ray crystallographic studies for the specific compound this compound have not been published in publicly accessible scientific literature or crystallographic databases. While X-ray crystallography remains a principal and powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state, a specific structural elucidation for this compound is not currently available.

The methodology of X-ray crystallography involves directing X-rays onto a single crystal of a substance. The subsequent diffraction pattern of the X-rays is recorded and analyzed. This pattern is a direct consequence of the crystal's internal structure, specifically the arrangement of atoms within the crystal lattice. By applying complex mathematical transformations, primarily Fourier transforms, to the diffraction data, a three-dimensional model of the electron density within the crystal can be generated. From this electron density map, the precise positions of individual atoms can be determined.

A complete crystallographic analysis would provide critical data for this compound, including:

Unit Cell Dimensions: The fundamental repeating unit of a crystal is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ).

Space Group: This describes the symmetry elements present within the crystal structure.

Atomic Coordinates: The precise (x, y, z) coordinates of each atom in the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters provide a detailed description of the molecule's conformation.

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules are packed in the crystal lattice.

Without experimental data from a single-crystal X-ray diffraction experiment, any discussion of the solid-state structure of this compound would be purely speculative. Such an analysis would be essential to definitively understand its molecular conformation, including the relative orientation of the cyclohexyl and benzene-1,4-diol (B12442567) moieties, and the hydrogen bonding networks established by the hydroxyl groups.

Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the detailed structural insights that are currently unavailable.

Research Perspectives and Advanced Applications Academic Focus

2-Cyclohexylbenzene-1,4-diol as a Precursor or Intermediate in Complex Organic Synthesis

In the realm of complex organic synthesis, the utility of a molecule is often defined by the reactivity and versatility of its functional groups. This compound possesses a hydroquinone (B1673460) moiety and a cyclohexyl substituent, making it a potentially valuable precursor. The hydroquinone ring is a well-known building block, capable of undergoing various transformations. For instance, the hydroxyl groups can be alkylated or acylated to produce a range of ethers and esters, while the aromatic ring itself can be subjected to further electrophilic substitution, although the existing substituents will direct the position of new functional groups.

The oxidation of the hydroquinone to the corresponding benzoquinone is a key reaction, providing a reactive Michael acceptor for use in carbon-carbon and carbon-heteroatom bond-forming reactions. This transformation is fundamental in the synthesis of many natural products and biologically active molecules. While specific, complex syntheses starting directly from this compound are not extensively documented in mainstream literature, the use of related diol compounds as versatile synthons is well-established. For example, 1,4-Dithiane-2,5-diol is recognized as an effective synthon in heterocyclic chemistry. researchgate.net Similarly, cyclohexylbenzene (B7769038) is a crucial intermediate in the industrial production of phenol (B47542) and cyclohexanone (B45756). google.comchemicalbook.com The principles demonstrated in these related syntheses suggest a strong potential for this compound as a precursor for creating complex molecular architectures, particularly for molecules where a cyclohexyl group is desired for steric or lipophilic properties.

Exploration of Catalytic Properties (e.g., as a ligand, co-catalyst, or organocatalyst)

The catalytic potential of this compound is an emerging area of research. Reports indicate that the compound itself can exhibit catalytic activity. It has been shown to catalyze the dehydration of phosphoric acid and is described as a useful catalyst in reactions that involve sulfuric acid and palladium catalysts. cymitquimica.com This suggests a role in facilitating specific industrial or laboratory-scale chemical transformations.